C18-Fura-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

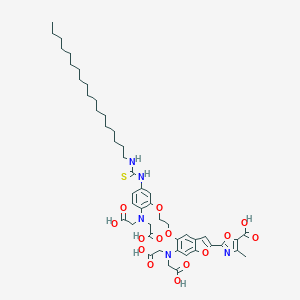

C18-Fura-2, also known as this compound, is a useful research compound. Its molecular formula is C48H65N5O14S and its molecular weight is 968.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cellular Calcium Dynamics

C18-Fura-2 is primarily utilized for monitoring calcium ion concentrations ([Ca2+]) in live cells. Its unique design allows it to insert into the cell membrane, providing a localized measurement of calcium levels adjacent to the membrane. This capability enables researchers to capture rapid [Ca2+] transients that occur during events such as membrane depolarization.

- Rapid Response Measurement : Studies have shown that the initial rise in [Ca2+] detected by this compound is significantly faster—four to six times—than that measured by traditional cytosolic indicators like Fura-2. This highlights this compound's effectiveness in detecting localized calcium influxes that are often missed by bulk cytosolic indicators .

Pharmacological Research

This compound has been extensively used in pharmacological studies to assess the effects of drugs on calcium signaling pathways. Its ratiometric fluorescence properties allow for accurate quantification of calcium levels, making it an essential tool in drug discovery and development.

- G Protein-Coupled Receptor (GPCR) Studies : The compound is particularly useful for studying intracellular calcium mobilization following GPCR activation. This application is crucial for understanding how various drugs modulate calcium signaling, which is a key aspect of many physiological processes .

Drug Discovery and Development

The ability of this compound to provide real-time data on calcium dynamics makes it an invaluable asset in drug discovery. Researchers utilize this compound to screen potential therapeutic agents based on their effects on intracellular calcium levels.

- High-throughput Screening : this compound can be employed in high-throughput screening assays to identify compounds that effectively modulate calcium signaling pathways, thereby aiding in the development of new drugs targeting various diseases .

Case Studies and Experimental Findings

Several studies have demonstrated the applications of this compound in diverse experimental settings:

Advantages of this compound

This compound offers several advantages over other calcium indicators:

- Localized Measurement : Its ability to reside within the cell membrane allows for precise measurement of calcium influx at specific sites.

- Ratiometric Readout : This feature minimizes errors due to photobleaching and uneven dye loading, providing more reliable data across different experimental conditions .

- Versatility : Applicable across various cell types and experimental setups, making it a widely adopted tool in cellular physiology research.

Eigenschaften

CAS-Nummer |

154933-56-9 |

|---|---|

Molekularformel |

C48H65N5O14S |

Molekulargewicht |

968.1 g/mol |

IUPAC-Name |

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-(octadecylcarbamothioylamino)phenoxy]ethoxy]-1-benzofuran-2-yl]-4-methyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C48H65N5O14S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-49-48(68)51-34-19-20-35(52(28-41(54)55)29-42(56)57)39(26-34)65-23-22-64-38-24-33-25-40(46-50-32(2)45(67-46)47(62)63)66-37(33)27-36(38)53(30-43(58)59)31-44(60)61/h19-20,24-27H,3-18,21-23,28-31H2,1-2H3,(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H2,49,51,68) |

InChI-Schlüssel |

IVXBWJFCYOSDTG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCN=C(NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O)S |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC(=C(O4)C(=O)O)C)N(CC(=O)O)CC(=O)O |

Key on ui other cas no. |

154933-56-9 |

Synonyme |

C18-fura-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.